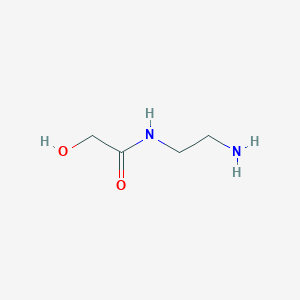
N-(2-aminoethyl)-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-2-hydroxyacetamide is an organic compound that features both an amine and a hydroxyl functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide can be achieved through several methods. One common approach involves the reaction of ethanolamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CO}_2\text{O} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CO}\text{NHCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-aminoethyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(2-aminoethyl)-2-oxoacetamide.
Reduction: Formation of N-(2-aminoethyl)ethanolamine.
Substitution: Formation of various substituted amides or amines depending on the reagents used.
Applications De Recherche Scientifique
N-(2-aminoethyl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for certain enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which N-(2-aminoethyl)-2-hydroxyacetamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: Similar structure but lacks the amide group.
2-Aminoethanol: Similar structure but lacks the hydroxyl group.
N-(2-aminoethyl)piperazine: Contains a piperazine ring instead of a hydroxyl group.
Uniqueness
N-(2-aminoethyl)-2-hydroxyacetamide is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C4H10N2O2 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C4H10N2O2/c5-1-2-6-4(8)3-7/h7H,1-3,5H2,(H,6,8) |
Clé InChI |
IHQDUEDKOPTHNY-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















